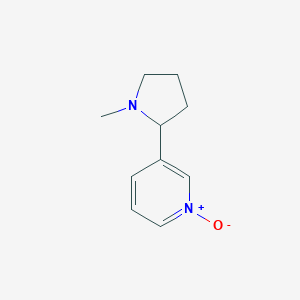

rac-Nicotine 1-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Biotransformation of Nicotine N Oxides

Chemical Synthesis Methodologies for Amine N-Oxides

The synthesis of amine N-oxides from tertiary amines is a fundamental transformation in organic chemistry. This section covers the general approaches and specific methods applied to the generation of nicotine (B1678760) N-oxide.

The direct oxidation of tertiary amines is the most common and straightforward method for synthesizing N-oxides. liverpool.ac.uk This transformation can be accomplished using a variety of oxidizing agents, with the choice of reagent often depending on the substrate's functional group tolerance and the desired reaction conditions. acs.org

Commonly employed oxidants include hydrogen peroxide (H₂O₂), which is valued for being cost-effective and environmentally friendly as it produces only water as a byproduct. acs.org However, uncatalyzed reactions with H₂O₂ can be slow. acs.org Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidants that react more readily but exhibit less chemoselectivity, potentially oxidizing other functional groups like double bonds or thioethers. acs.org

Other reagents and systems used for this transformation include:

Molecular Oxygen (O₂): Often requires catalysts like ruthenium trichloride (B1173362) to be effective. researchgate.netasianpubs.org

Dioxiranes: Such as dimethyldioxirane (B1199080) (DMD), offer a chemoselective oxidation method. asianpubs.org

2-Sulfonyloxaziridines (Davis' reagents): These are useful for aprotic and neutral oxidation conditions. asianpubs.org

Potassium Peroxymonosulfate (B1194676) (KPMS): A commercially available and efficient oxidant. mdpi.com

Flavin-catalyzed H₂O₂ oxidation: A mild and highly effective system that mimics biological processes. asianpubs.org

The reactivity of the amine is influenced by its basicity; more basic amines are generally oxidized more easily by electrophilic oxidants. acs.org

Table 1: Common Reagents for Tertiary Amine N-Oxide Synthesis

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solutions, often with a catalyst (e.g., tungstate, methyltrioxorhenium) | Cost-effective, environmentally friendly (water byproduct) | Slow reaction without a catalyst |

| Peroxyacids (e.g., m-CPBA) | Chloroform or other organic solvents | Highly reactive, good yields | Low chemoselectivity, potential for side reactions |

| Molecular Oxygen (O₂) | Often requires a metal catalyst (e.g., RuCl₃) | "Green" oxidant | Can require harsh conditions (high pressure, elevated temperature) |

| Dioxiranes (e.g., DMD) | Organic solvents at low temperatures | High chemoselectivity, quantitative conversions | Reagent preparation required |

Several protocols have been developed specifically for the oxidation of nicotine to its N'-oxide diastereomers. These methods often result in a mixture of the cis and trans isomers.

One established method involves treating (S)-(-)-nicotine with one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). umich.edusemanticscholar.org This reaction yields a diastereomeric mixture of trans- and cis-nicotine-N'-oxide. semanticscholar.org Using two equivalents of m-CPBA can lead to the formation of the corresponding nicotine-N,N'-dioxides. semanticscholar.org

Another protocol utilizes aqueous hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid with a pK value below 5, such as citric acid. google.com This process also produces a mixture of trans and cis-nicotine N'-oxide. google.com A more rapid synthesis can be achieved using potassium peroxymonosulfate (KPMS) as the oxidant. mdpi.com

Table 2: Specific Protocols for Nicotine N'-Oxide Synthesis

| Reagent(s) | Substrate | Key Conditions | Products | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | (S)-(-)-Nicotine | 1 equivalent of m-CPBA | Diastereomeric mixture of trans- and cis-nicotine-N'-oxide | umich.edu, semanticscholar.org |

| Hydrogen Peroxide (H₂O₂) & Citric Acid | Nicotine | Aqueous H₂O₂, catalytic citric acid, temperature <90°C | Mixture of trans- and cis-nicotine-N'-oxide | google.com |

General Synthetic Routes for Tertiary Amine N-Oxides

Enantioselective Synthesis Strategies for Nicotine N-Oxides

While methods for the enantioselective synthesis of nicotine precursors like nornicotine (B190312) are established, specific strategies for the direct enantioselective chemical synthesis of nicotine N-oxides are not prominently documented in the reviewed literature. researchgate.net Chemical oxidation of the chiral (S)-nicotine molecule inherently leads to diastereomeric products (cis and trans N-oxides) rather than enantiomers. umich.edusemanticscholar.org The synthesis using agents like m-CPBA results in a mixture of these diastereomers, which can then be separated. umich.edu The primary focus in the literature regarding the stereochemistry of nicotine N-oxides is on the stereoselectivity observed during biotransformation pathways. umich.edunih.gov

Biotransformation Pathways to Nicotine N-Oxides

In biological systems, nicotine is metabolized through several pathways, one of which is N-oxidation. This process is catalyzed by specific enzyme families and exhibits notable stereoselectivity.

The conversion of nicotine to nicotine N'-oxide is a recognized metabolic route in humans, accounting for approximately 4-7% of nicotine metabolism. nih.govpharmgkb.org This pathway is primarily catalyzed by the flavin-containing monooxygenase (FMO) family of enzymes. nih.govnih.gov Specifically, FMO1 and FMO3 have been identified as key enzymes in this transformation. nih.govaacrjournals.org While the major metabolic pathway for nicotine is C-oxidation to cotinine (B1669453), mediated by cytochrome P450 2A6 (CYP2A6), the FMO-catalyzed N-oxidation pathway becomes more significant in individuals with lower CYP2A6 activity. nih.govaacrjournals.orgaacrjournals.org Studies have shown an inverse correlation between CYP2A6 activity and the urinary levels of nicotine N'-oxide. aacrjournals.orgaacrjournals.org Other FMO isoforms, such as a functional FMO2 variant, have also demonstrated activity against nicotine, whereas FMO4 and FMO5 show low activity. nih.govaacrjournals.org

Table 3: Enzymes Involved in Nicotine N'-Oxidation

| Enzyme Family | Primary Enzymes | Role in Nicotine Metabolism |

|---|---|---|

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | Catalyze the N'-oxidation of nicotine to form nicotine N'-oxide. nih.govnih.govaacrjournals.org |

The enzymatic N-oxidation of nicotine is a highly stereoselective process. ncats.io In humans, the metabolism of (S)-nicotine via FMO3 is exclusive to the formation of the (1'S, 2'S)-trans-nicotine N-1'-oxide isomer. nih.govannualreviews.orgacs.org This high degree of selectivity means that only the trans-isomer is typically detected in the urine of smokers. nih.gov

In contrast, studies using liver microsomes from other mammals, such as rats, show the formation of both the cis-(1'R, 2'S) and trans-(1'S, 2'S) diastereomers. umich.edunih.govncats.io This species-specific difference highlights variations in the catalytic activity and stereochemical preferences of FMO enzymes across different organisms.

Table 4: Stereochemical Outcome of Nicotine N'-Oxidation

| Species | Primary Product(s) | Key Observation | Reference |

|---|---|---|---|

| Human | trans-(S)-(-)-Nicotine N-1'-oxide | Highly stereoselective formation of the trans-isomer. nih.govannualreviews.org | acs.org |

Table of Compounds

| Compound Name | Other Names / Isomers |

|---|---|

| rac-Nicotine 1-Oxide | rac-Nicotine N-Oxide |

| Nicotine | (S)-(-)-Nicotine |

| Cotinine | --- |

| Nicotine N'-oxide | Nicotine-1'-N-oxide, NOX |

| cis-Nicotine-N'-oxide | (1'R, 2'S)-cis-Nicotine N-oxide |

| trans-Nicotine-N'-oxide | (1'S, 2'S)-trans-Nicotine N-oxide |

| Nicotine-N,N'-dioxide | --- |

| Nornicotine | --- |

| meta-chloroperoxybenzoic acid | m-CPBA |

| Hydrogen peroxide | H₂O₂ |

| Citric acid | --- |

| Potassium peroxymonosulfate | KPMS |

| Dimethyldioxirane | DMD |

| Ruthenium trichloride | RuCl₃ |

Stereochemical Resolution and Chiral Analysis of Rac Nicotine 1 Oxide

Principles of Racemic Mixture Resolution

The separation of a racemic mixture into its individual enantiomers is known as resolution. libretexts.orglibretexts.org Since enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation requires the introduction of a chiral environment. minia.edu.eg This is achieved by converting the enantiomers into diastereomers, which possess distinct physical properties and can therefore be separated by conventional techniques like crystallization or chromatography. libretexts.orgfiveable.me

A widely used and industrially scalable method for resolving racemic mixtures of basic or acidic compounds is through the formation of diastereomeric salts. minia.edu.egadvanceseng.com For a basic compound like rac-nicotine 1-oxide, this involves reacting the racemic mixture with an enantiomerically pure chiral acid, known as a resolving agent. spcmc.ac.in

The reaction yields a mixture of two diastereomeric salts. libretexts.org For instance, reacting (±)-nicotine 1-oxide with a single enantiomer of a chiral acid, like (+)-tartaric acid, produces [(+)-nicotine 1-oxide][(+)-tartrate] and [(-)-nicotine 1-oxide][(+)-tartrate]. These diastereomeric salts have different spatial arrangements and intermolecular interactions, resulting in different physical properties, most importantly, solubility in a given solvent. fiveable.me

This difference in solubility allows for their separation via fractional crystallization. fiveable.me By carefully selecting a solvent and controlling conditions such as temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution, while the more soluble one remains dissolved. advanceseng.comfiveable.me The crystallized salt can then be isolated by filtration. To recover the pure enantiomer of the base, the separated diastereomeric salt is treated with a strong base to neutralize the chiral acid, which can then be recovered and reused. libretexts.org The process may require multiple recrystallization steps to achieve high enantiomeric purity. libretexts.org

Table 1: General Steps in Resolution by Diastereomeric Salt Formation

| Step | Description |

| 1. Salt Formation | The racemic base (e.g., rac-nicotine 1-oxide) is reacted with an enantiomerically pure chiral acid (resolving agent) in a suitable solvent. |

| 2. Fractional Crystallization | The solution is cooled or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt. |

| 3. Isolation | The precipitated crystals of the pure diastereomeric salt are separated from the mother liquor (containing the more soluble salt) by filtration. |

| 4. Regeneration | The isolated diastereomeric salt is treated with a base to liberate the pure enantiomer of the original compound. The resolving agent can be recovered. |

| 5. Purity Analysis | The optical purity of the separated enantiomer is determined using analytical techniques. |

This table outlines the general procedure for resolving a racemic base.

Commonly used chiral resolving agents for basic compounds include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgspcmc.ac.in The selection of the appropriate resolving agent and solvent system is often determined empirically to maximize the yield and diastereomeric excess. acs.org

Kinetic resolution is a method that relies on the difference in reaction rates between enantiomers with a chiral catalyst or reagent. rsc.org In this process, one enantiomer of the racemate reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the product being enriched in the faster-reacting enantiomer.

For pyrrolidine-containing compounds like nicotine (B1678760) and its derivatives, biocatalytic methods are often employed. rsc.org Enzymes, such as lipases, are inherently chiral and can exhibit high enantioselectivity. rsc.org For example, in the acetylation of a racemic alcohol, an enzyme might selectively acylate one enantiomer at a much higher rate, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. rsc.org

A more advanced approach is Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized (converted back into a 1:1 mixture of both enantiomers) in situ. rsc.org This allows the faster-reacting enantiomer to be continually converted to the product, theoretically enabling a 100% yield of a single enantiomeric product, a significant improvement over the maximum 50% yield of traditional kinetic resolution. rsc.orgwhiterose.ac.uk

Diastereomeric Salt Formation and Fractional Crystallization

Chromatographic Separation of Enantiomers and Diastereomers

Chromatographic methods are powerful for both the analytical and preparative-scale separation of stereoisomers. These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of enantiomers. researchgate.net The separation principle is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed into the HPLC column. minia.edu.eg These transient diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, resulting in different retention times and their subsequent separation. nih.gov

A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases being particularly effective for separating a wide range of chiral compounds, including nicotine and its analogues. acs.orgphenomenex.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or isopropanol (B130326) with a buffer, is crucial for optimizing the separation. acs.org A key metric for the quality of separation is the resolution factor (Rs); a value of Rs ≥ 1.5 indicates baseline separation of the two enantiomer peaks. nih.govacs.org For nicotine enantiomers, methods have been developed that achieve excellent resolution (Rs > 2.5) in very short analysis times. acs.org

Table 2: Example Conditions for Chiral HPLC Separation of Nicotine Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Column | Lux 3 µm AMP | Modified macrocyclic glycopeptide |

| Mobile Phase | Not Specified | Methanol and ammonium (B1175870) trifluoroacetate |

| Detection | UV | Mass Spectrometry (MS) |

| Resolution (Rs) | Efficient Separation phenomenex.com | 3.0 acs.org |

| Retention Time | < 10 minutes phenomenex.com | < 2 minutes acs.org |

This table presents examples of HPLC conditions used for the successful separation of nicotine enantiomers, which are applicable to its derivatives. acs.orgphenomenex.com

Chiral Gas Chromatography (GC) is another highly effective method for separating volatile enantiomers. nih.gov Similar to chiral HPLC, the separation is achieved on a capillary column coated with a chiral stationary phase. researchgate.net Cyclodextrin-based CSPs, such as those using beta-cyclodextrin (B164692) derivatives (e.g., Cyclodex-B), are commonly used for the analysis of nicotine enantiomers. nih.govresearchgate.netcoresta.org

The sample is vaporized and carried through the column by an inert gas. The enantiomers interact differently with the CSP, leading to different elution times. researchgate.net Chiral GC, often coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity, allowing for the quantification of very low levels of one enantiomer in the presence of a large excess of the other. acs.org For instance, methods have been developed to detect the (R)-nicotine isomer at levels as low as 0.5% in a mixture. acs.org This technique has been successfully applied to quantify the enantiomeric composition of nicotine in various tobacco products and smoke condensates. nih.govcoresta.org

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Chiral Purity Assessment

After a resolution procedure, it is necessary to determine the enantiomeric purity (or enantiomeric excess, %ee) of the separated product. Spectroscopic methods are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral auxiliary agent, such as a chiral solvating agent or a chiral shift reagent, it is possible to distinguish them. nih.gov A chiral solvating agent, like l,l′-binaphthyl-2,2′-diylphosphoric acid, can form transient, diastereomeric complexes with the enantiomers, which results in separate, distinguishable peaks in the ¹H or ¹³C NMR spectrum for each enantiomer. nih.govacs.org The ratio of the integration of these distinct signals directly corresponds to the ratio of the enantiomers in the sample. nih.gov ¹³C NMR has been reported as particularly favorable for nicotine enantiomers when using chiral lanthanide complexes, as the resulting chemical shifts are sensitive and the resonances are well-resolved. nih.govacs.org

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), can also be used. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce ECD spectra that are mirror images of each other (equal in magnitude but opposite in sign). colab.ws This allows for the identification and quantification of enantiomers in a sample, with the intensity of the ECD signal being proportional to the concentration and enantiomeric excess. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but standard ¹H or ¹³C NMR spectra of enantiomers are identical. While diastereomers are distinct compounds and can, in principle, be distinguished by NMR, their chemical shifts are often virtually identical or exhibit only subtle differences, making direct analysis challenging. nih.gov To overcome this, chiral analysis by NMR typically employs chiral resolving agents that interact with the stereoisomers to induce observable differences in their spectra.

One effective strategy is the use of chiral complexing agents. nih.gov These agents, such as (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (BNPPA), form transient diastereomeric complexes with the stereoisomers of nicotine 1-oxide. nih.gov The formation of these complexes breaks the magnetic equivalence of the nuclei in the different stereoisomers, leading to the separation of NMR signals. nih.gov This allows for the identification and quantification of the individual isomers present in the racemic mixture. nih.govmdpi.com The integration of the distinct, separated signals in the resulting NMR spectrum corresponds to the enantiomeric or diastereomeric composition of the sample. mdpi.com

Table 1: NMR Spectroscopy in Chiral Analysis of rac-Nicotine 1-Oxide

| Technique | Principle | Application to rac-Nicotine 1-Oxide | Key Findings |

|---|

| NMR with Chiral Complexing Agents (e.g., BNPPA) | The chiral agent forms temporary diastereomeric complexes with the stereoisomers, causing differentiation in the chemical shifts of their respective nuclei. nih.gov | Addition of the agent to the NMR sample containing rac-Nicotine 1-Oxide allows for the separation of signals corresponding to each of the four stereoisomers. nih.gov | Enables the determination of the ratio of stereoisomers in a mixture, such as the diastereomeric and enantiomeric excess. nih.govmdpi.com |

Optical Rotation and Circular Dichroism Applications

Chiroptical methods, which are based on the interaction of chiral molecules with polarized light, are fundamental to stereochemical analysis.

Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. Each stereoisomer has a characteristic specific rotation value. Enantiomers rotate light by equal magnitudes but in opposite directions, while diastereomers have different, unrelated rotation values. For instance, a certificate of analysis for the stereoisomer (1'S,2'S)-trans-Nicotine 1'-Oxide reports a specific rotation of +65.5° (c = 0.2 in methanol). lgcstandards.com This physical constant is crucial for identifying a specific isomer and assessing its optical purity.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light. researchgate.net It is a highly sensitive technique for investigating stereochemistry. The ECD spectra of enantiomers are exact mirror images of one another. researchgate.netcolab.ws For example, studies on the parent compound, nicotine, show that (S)-nicotine exhibits a negative Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band) around 263 nm, while (R)-nicotine shows a corresponding positive Cotton effect. colab.wsnih.gov This mirroring is expected to apply to the stereoisomers of nicotine 1-oxide as well. The shape and sign of the ECD signals provide detailed information about the absolute configuration of the stereocenters and the conformation of the molecule in solution. colab.wsnih.govacs.org

Table 2: Chiroptical Properties for Stereochemical Analysis

| Property | Principle | Relevance to rac-Nicotine 1-Oxide | Example Data |

|---|---|---|---|

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral molecule. | Each stereoisomer has a unique specific rotation value. Enantiomers have equal and opposite values. | (1'S,2'S)-trans-Nicotine 1'-Oxide: [α] = +65.5° lgcstandards.com |

| Circular Dichroism (CD/ECD) | Measurement of the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net | Enantiomeric pairs produce mirror-image spectra, allowing for the determination of absolute configuration. researchgate.netcolab.ws | By analogy with (S)-nicotine, which shows a negative Cotton effect at 263 nm, its corresponding N-oxide isomers will have characteristic ECD spectra. colab.wsnih.gov |

Advanced Mass Spectrometry for Stereoisomer Differentiation

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio and cannot inherently differentiate between isomers, which have the same molecular weight. However, when coupled with separation techniques, MS becomes an indispensable tool for isomer analysis. researchgate.netnih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful method for analyzing nicotine metabolites, including the stereoisomers of nicotine 1-oxide. nih.govplos.org Chiral chromatography columns can be used to separate the different stereoisomers before they enter the mass spectrometer. researchgate.netgoogle.com Once separated, the isomers can be individually detected and quantified with high sensitivity and specificity. researchgate.net

Tandem mass spectrometry (MS/MS) enhances this specificity through techniques like Multiple Reaction Monitoring (MRM). nih.govcdc.gov In an MRM experiment, a specific parent ion of an analyte is selected, fragmented, and a specific fragment ion is monitored. This highly selective process allows for accurate quantification even in complex biological matrices like plasma or urine. nih.gov For example, a validated LC-MS/MS procedure has been developed for the simultaneous determination of nicotine and its metabolites, including trans-nicotine-1'-oxide, in human samples. nih.gov The coupling of chiral separation with advanced MS detection provides a robust platform for the complete differentiation and quantification of the stereoisomers of rac-nicotine 1-oxide. researchgate.net

Table 3: Mass Spectrometry Techniques for Stereoisomer Differentiation

| Technique | Principle | Application to rac-Nicotine 1-Oxide |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation of isomers prior to MS detection. Chiral LC columns can resolve all four stereoisomers. researchgate.netplos.org | Separates the diastereomers and enantiomers based on their differential interaction with a chiral stationary phase. researchgate.netphenomenex.com |

| Tandem Mass Spectrometry (MS/MS) | A specific parent ion is isolated, fragmented, and a resulting fragment ion is detected, increasing specificity. nih.gov | Used for sensitive and specific detection and quantification of each isomer after chromatographic separation. nih.gov |

| Multiple Reaction Monitoring (MRM) | A highly specific MS/MS scan mode where predefined parent-fragment ion transitions are monitored. nih.govcdc.gov | Enables accurate quantification of individual nicotine 1-oxide stereoisomers in complex biological samples. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the analysis of nicotine (B1678760) metabolites, including rac-Nicotine 1-Oxide, in various biological matrices. researchgate.netresearchgate.net This method offers high sensitivity and selectivity, making it ideal for detecting the low concentrations often found in clinical and research samples. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of nicotine and several of its major metabolites, such as cotinine (B1669453), trans-3′-hydroxycotinine, and nicotine-N'-oxide. researchgate.netnih.gov

The versatility of LC-MS/MS allows for different chromatographic approaches. Reversed-phase chromatography, often using C8 or C18 columns, is commonly employed. nih.govcoresta.org For polar metabolites like nicotine 1'-N-oxide, hydrophilic interaction liquid chromatography (HILIC) offers an effective separation alternative. researchgate.netresearchgate.net Sample preparation is a critical step to remove interfering matrix components. nih.gov Common procedures include straightforward solid-phase extraction (SPE) or protein/salt precipitation using organic solvents like acetone (B3395972) or acetonitrile. researchgate.netnih.govnih.gov An acetone precipitation method, for instance, effectively removes proteins, salts, and phospholipids (B1166683) from urine specimens before analysis. nih.gov

| Technique | Column Type | Sample Preparation | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | Reversed Phase C8 | Solid Phase Extraction (SPE) | Sensitive, fast, and robust for simultaneous analysis of 10+ nicotine metabolites. | researchgate.netnih.gov |

| HILIC-MS/MS | Hydrophilic Interaction | Liquid-Liquid Extraction | Effective for separating polar metabolites like nicotine-N'-oxide. | researchgate.net |

| LC-MS/MS | Not Specified | Acetone Precipitation | Low-cost, low-toxicity method for removing matrix interferences in urine. | nih.gov |

To enhance the speed and efficiency of analysis, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly coupled with mass spectrometry. bohrium.comnih.govrsc.org UHPLC systems use columns with smaller particle sizes, which results in higher resolution, improved sensitivity, and significantly shorter run times compared to conventional HPLC. rsc.org

A validated UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines (TSNAs) utilized an Acquity BEH C18 column. bohrium.comnih.gov This demonstrates the capability of UHPLC-MS/MS to quantify compounds present at vastly different concentrations, such as high levels of nicotine and trace levels of its byproducts, in a single analytical run. bohrium.comnih.gov Another highly sensitive UPLC-ESI-MS/MS method employed hydrophilic interaction liquid chromatography (HILIC) for the simultaneous quantification of nicotine, cotinine, and other tobacco-specific compounds in just 10 µL of serum. researchgate.net These methods provide the robust technical support necessary for comprehensive pharmacokinetic and pharmacodynamic studies. rsc.org

The power of LC-based methods is significantly enhanced by the use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). researchgate.netymaws.com MS/MS, typically performed on a triple quadrupole instrument, operates in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. researchgate.netresearchgate.netresearchgate.net This involves selecting a specific precursor ion (the protonated molecular ion of the analyte) and monitoring its fragmentation into a specific product ion. researchgate.net This high specificity minimizes interferences and allows for accurate quantification even in complex matrices. coresta.org For confirmation, two ion-transition pairs are often used for each analyte. coresta.org

High-resolution mass spectrometry (HRMS), for example, using an Orbitrap mass analyzer, provides highly accurate mass measurements (often with less than 1 ppm mass error), which allows for the confident determination of an analyte's elemental composition. researchgate.net An LC-Orbitrap-MS/MS method using parallel reaction monitoring (PRM) mode has been successfully used to determine nicotine metabolites, including (1′S,2′S)-nicotine 1′-oxide, in urine. mdpi.com The high mass accuracy of HRMS is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds. researchgate.net

| Analyte | Mass Spectrometry Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Nicotine 1'-N-Oxide | MRM/SRM | 179.1 | 162.1, 120.1 | Multiple Sources |

| (1′S,2′S)-nicotine 1′-oxide | PRM (HRMS) | 179.1128 | Fragment ions monitored | mdpi.com |

| Cotinine | MRM/SRM | 177.1 | 80.1, 98.1 | Multiple Sources |

| trans-3'-Hydroxycotinine | MRM/SRM | 193.1 | 80.1, 114.1 | Multiple Sources |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for analyzing volatile compounds and has been applied to the study of tobacco alkaloids and their metabolites. atlantis-press.commanupatra.inupm.edu.my The methodology typically involves separating compounds on a capillary column before they are ionized and detected by a mass spectrometer. atlantis-press.comcdc.gov GC-MS has been used to identify nicotine, its related compounds, and nicotine 1-oxide in samples such as tobacco waste extract. atlantis-press.commanupatra.in

However, the application of GC-MS for the quantification of nicotine oxides presents significant challenges. The high temperatures required for GC analysis can cause the thermal degradation of labile compounds like nicotine 1-oxide. mdpi.com One study noted that GC methods are not optimal for quantifying nicotine oxide for this reason. mdpi.com An alternative approach involves the intentional thermal conversion of nicotine N-oxide into a more stable derivative, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, prior to GC analysis. nih.gov While GC-MS is a powerful tool, for polar and thermally sensitive analytes like rac-Nicotine 1-Oxide, LC-MS/MS is generally the preferred method. mdpi.com

Method Validation and Quality Assurance in Analytical Research

To ensure that analytical results are reliable and accurate, methods for quantifying rac-Nicotine 1-Oxide must undergo rigorous validation. researchgate.netveeprho.com Validation is typically performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov Key validation parameters include selectivity, precision, accuracy, linearity, robustness, and sensitivity. researchgate.netnih.govnih.govnih.gov

Selectivity ensures that the method can differentiate the analyte from other components in the sample. researchgate.net

Precision , evaluated as intra-day and inter-day variability, measures the closeness of repeated measurements. nih.gov Reported precision for nicotine oxide analysis is often below 15%. nih.gov

Accuracy reflects how close the measured value is to the true value, with acceptable ranges often between 80-120%. nih.gov For e-liquids, average recoveries for nicotine-N-oxide have been reported at 85.2%. coresta.org

Linearity is the ability of the method to produce results that are directly proportional to the analyte concentration over a specific range. nih.govresearchgate.net

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration that can be reliably detected and quantified, respectively. researchgate.netnih.gov

| Matrix | LOQ | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| Human Urine | 0.2 - 2.3 ng/mL | Not specified | Excellent | Excellent | researchgate.netnih.gov |

| Human Urine | 10 ng/mL | 10-5000 ng/mL | Not specified | Not specified | researchgate.net |

| E-liquid | 5.48 µg/g | 50 - 5000 ng/mL | 85.2% | < 5.0% | coresta.org |

| E-cigarette Aerosol | 2.87 µg/collection | 50 - 5000 ng/mL | 87.8% | < 8.8% | coresta.org |

Application of Isotope-Labeled Standards in Analytical Research

The use of stable isotope-labeled internal standards is fundamental to achieving high accuracy and precision in mass spectrometry-based quantification. nih.govnih.govnih.gov These standards are analogues of the target analyte in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (D), carbon-13 (¹³C)). veeprho.comveeprho.com

For the analysis of rac-Nicotine 1-Oxide, a deuterated standard such as (1'S, 2'S)-Nicotine-1′-Oxide-D3 or rac-trans-Nicotine-1'-oxide-d3 is added to samples at the beginning of the preparation process. veeprho.comlgcstandards.com Because the isotope-labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. veeprho.comveeprho.com By measuring the ratio of the response of the native analyte to that of the known concentration of the internal standard, variations introduced during sample handling and analysis are effectively corrected. nih.govnih.gov This isotope dilution technique is considered the gold standard for quantitative bioanalysis using mass spectrometry. researchgate.net

| Compound Name |

|---|

| rac-Nicotine 1-Oxide |

| Nicotine |

| Cotinine |

| trans-3′-hydroxycotinine |

| Nicotine-N'-oxide |

| Nicotine 1'-N-oxide |

| (1′S,2′S)-nicotine 1′-oxide |

| 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine |

| (1'S, 2'S)-Nicotine-1′-Oxide-D3 |

| rac-trans-Nicotine-1'-oxide-d3 |

Research on the Environmental Fate and Transformation of Nicotine N Oxides

Degradation Pathways in Environmental Matrices

The environmental distribution of nicotine (B1678760) from sources like tobacco production primarily sees it leaching into water (93-94%) and soil (4%). researchgate.net While nicotine itself is considered readily biodegradable in both aqueous and soil environments, the fate of its oxidation product, rac-Nicotine 1-Oxide, is subject to various degradation processes. researchgate.net

In soil and water, microbial action is a significant pathway for the degradation of nicotine and its derivatives. nih.gov Specific bacterial strains have been identified that can utilize nicotine-1'-N-oxide as a substrate. For instance, bacteria isolated from tobacco leaves and soil have shown the ability to degrade nicotine-N'-oxide. tandfonline.com The degradation pathway in these cases involves the conversion of nicotine-N'-oxide to N'-methylmyosmine, which can accumulate up to 43% of the initial substrate concentration, and subsequently to 4'-keto-4'-(3-pyridyl)butyric acid. tandfonline.com This is a different route compared to the degradation of nicotine itself by some bacteria, which proceeds through 6-hydroxy-nicotine. tandfonline.comresearchgate.net

The rate and pathway of degradation can be influenced by the specific microbial species present and the environmental conditions. For example, while some bacteria readily degrade nicotine-1'-N-oxide, others that degrade nicotine may not be able to metabolize its N-oxide form. tandfonline.comjst.go.jp The presence of other organic compounds, such as yeast extract and glucose, can enhance the degradation rate of nicotine and its derivatives. nih.gov

It's important to note that the half-life of nicotine varies significantly across different environmental matrices, with estimates of 38 days in water and 75 days in soil, which provides a timeframe during which its transformation products, including N-oxides, can form and persist. researchgate.net

Photochemical Transformation Mechanisms

Nicotine-1-oxide can undergo photochemical transformations, particularly under UV irradiation. The photochemistry of N-oxides, including those of pyridine (B92270) derivatives like nicotine, can be complex. rsc.org Irradiation of pyridine N-oxides can lead to the formation of oxaziridine (B8769555) intermediates through a π–π* transition. acs.org This reactive intermediate can then undergo further reactions, including N–O bond cleavage, to form various products. rsc.orgacs.org

Studies on the photolysis of nicotine in aqueous solutions have shown that its degradation is influenced by factors like pH and the presence of other substances. acs.org For instance, the presence of hydrogen peroxide can enhance the photochemical oxidation of nicotine. acs.org While nicotine itself is reported to be stable under simulated sunlight (λ > 290 nm), its indirect photochemical degradation can occur through reactions with reactive oxygen species (ROS). unito.it

The photochemical transformation of nicotine-1-oxide can also lead to deoxygenation, regenerating nicotine. This process is thought to occur via the crossover from an excited π,π* state to a dissociative π,σ* state. rsc.org In some photocatalytic systems, the deoxygenation of nicotine N,N'-dioxide has been observed to occur preferentially on the pyridine ring. chemrxiv.org The specific products formed during the photochemical transformation of rac-Nicotine 1-Oxide in the environment will depend on various factors, including the wavelength of light, the presence of photosensitizers, and the chemical composition of the surrounding matrix.

Stability Studies in Product Formulations and Complex Systems

The stability of rac-Nicotine 1-Oxide is a relevant factor in various contexts, including its presence as an impurity in nicotine-containing products like e-liquids. tandfonline.comtandfonline.com Nicotine-N-oxides are known to be thermally unstable. tandfonline.comtandfonline.com

In stability studies of e-liquids, nicotine-N-oxide has been observed to increase over time, indicating its formation from the oxidation of nicotine during storage. tandfonline.comtandfonline.comscite.ai The rate of this degradation and formation of byproducts can be influenced by storage conditions such as temperature. scite.ainih.gov For example, in one study, the amount of nicotine-N-oxide increased more rapidly at a storage condition of 40 °C / RH 75%. scite.ai

However, the complexity of e-liquid formulations can also play a role in stability. While pure nicotine can be unstable at elevated temperatures, the other ingredients in e-liquid formulations may exert a stabilizing effect. nih.govresearchgate.net For instance, one study found that while nicotine in an aqueous solution showed significant degradation at 60°C, it was more stable in e-liquid formulations under the same conditions for up to 10 days. nih.govresearchgate.net

In complex systems like thirdhand smoke residue on indoor surfaces, the abundance of nicotine 1'-N-oxides has been observed to change over time. researchgate.net The ozonation of nicotine on surfaces can lead to the formation of cotinine (B1669453) and nicotine-1-oxide. mdpi.com The thermal degradation of nicotine-N-oxides can also lead to the formation of other compounds, including nicotine and β-nicotyrine. tandfonline.com

Computational Chemistry and Molecular Modeling of Nicotine 1 Oxides

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of nicotine (B1678760) 1-oxides. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been utilized to optimize the molecular geometries of nicotine and its derivatives, calculating their minimum stable energies. nih.govresearchgate.net These calculations are fundamental to understanding the molecule's inherent properties.

The reactivity of rac-Nicotine 1-Oxide can be described by global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net Studies on nicotine have shown that it possesses a relatively large HOMO-LUMO gap, indicating its chemical hardness and stability. nih.govresearchgate.net

Furthermore, quantum chemical calculations can predict various molecular properties that influence reactivity. For instance, the distribution of Mulliken atomic charges, which can be calculated using quantum methods, reveals the electrophilic and nucleophilic sites within the molecule. nih.gov In nicotine, the nitrogen and oxygen atoms typically carry negative charges, while some carbon and all hydrogen atoms possess positive charges, indicating potential sites for electrophilic attack. nih.gov The polarizability and hyperpolarizability, which describe the response of a molecule to an applied electric field, can also be computed to understand its interactions. scirp.org

Table 1: Calculated Molecular Properties of Nicotine using DFT (Note: Data presented here is for the parent nicotine molecule as a reference for understanding the properties of its N-oxide derivative. Specific data for rac-Nicotine 1-Oxide may vary.)

| Property | Calculated Value | Method |

| Dipole Moment | 3.86 Debye | B3LYP/3-21G* |

| HOMO-LUMO Gap | High (indicating stability) | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational preferences of molecules over time. mdpi.com For a flexible molecule like rac-Nicotine 1-Oxide, MD simulations provide crucial insights into its conformational landscape, which is essential for understanding its interactions with biological systems. mdpi.comresearchgate.net

MD simulations treat molecules as a collection of atoms governed by a set of classical mechanics equations of motion, defined by a force field (e.g., CHARMM). nih.gov By simulating the molecule's movement in a solvent environment, typically water, over nanoseconds, researchers can observe how it folds, rotates, and interacts with its surroundings. mdpi.comdntb.gov.ua These simulations can reveal the most stable conformers and the energetic barriers between them. The analysis of MD trajectories can include monitoring the root mean square deviation (RMSD) to assess the stability of the simulation and identify conformational changes. researchgate.net

For nicotine and its derivatives, MD simulations have been employed to understand their interactions with various biological targets, such as proteins and membranes. mdpi.complos.org These simulations can show how the molecule binds to a receptor, including the specific amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds). researchgate.netresearchgate.net The conformational flexibility of the pyrrolidine (B122466) ring and the orientation of the pyridine (B92270) ring relative to it are key aspects that can be explored through MD simulations.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including those involving nicotine and its oxides. Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, which combines high-level quantum mechanics (QM) for the reactive center with a lower-level molecular mechanics (MM) description for the surrounding environment, are particularly useful for studying enzyme-catalyzed reactions. nih.govacs.org

For example, computational studies have been instrumental in understanding the oxidation of nicotine. The mechanism often involves the transfer of a hydride ion from the substrate to a cofactor, a process that can be modeled to determine the transition state (TS) structure and the activation energy of the reaction. nih.govacs.org Potential energy surface (PES) scans are performed to locate the TS, and intrinsic reaction coordinate (IRC) calculations can validate the connection between the TS and the reactant and product states. nih.gov

DFT calculations have also been used to investigate the pyrolysis of nicotine, predicting the bond dissociation energies and identifying the most likely fragmentation pathways. researchgate.net These theoretical predictions can then be compared with experimental data to build a comprehensive picture of the reaction mechanism. researchgate.net

Table 2: Example of Calculated Activation Energy for a Nicotine Oxidation Step (Note: This data is illustrative of the type of information obtained from computational reaction mechanism studies and may not be specific to rac-Nicotine 1-Oxide.)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydride Transfer | ONIOM (M062X/6-31G) | 16.43 |

Predictive Modeling for Chemical Stability and Isomerization

Predictive modeling, often leveraging quantitative structure-activity relationship (QSAR) models, can be used to forecast the chemical stability and potential for isomerization of compounds like rac-Nicotine 1-Oxide. nih.gov These models establish a mathematical relationship between the chemical structure (represented by numerical descriptors) and a particular property, such as stability or reactivity. nih.gov

For rac-Nicotine 1-Oxide, predictive models can help assess its shelf-life and degradation pathways under various conditions. The presence of the N-oxide functional group introduces the possibility of different stereoisomers (diastereomers). Computational methods can be used to calculate the relative energies of these isomers to predict their relative abundance at equilibrium. The energy barriers for the interconversion between isomers can also be calculated to understand the kinetics of isomerization.

The stability of the N-oxide bond itself can be investigated computationally. For instance, the bond dissociation energy can be calculated to predict the likelihood of deoxygenation under certain conditions. Furthermore, the electronic properties calculated through quantum chemistry, such as the charge distribution and frontier molecular orbital energies, serve as important descriptors in building predictive models for stability. nih.gov By integrating data from computational chemistry with experimental results, robust models can be developed to predict the behavior of rac-Nicotine 1-Oxide. nih.gov

Future Directions in Rac Nicotine 1 Oxide Research

Development of Novel Stereoselective Synthetic Routes

The synthesis of nicotine (B1678760) 1-oxide typically involves the direct oxidation of nicotine. smolecule.com However, since nicotine itself is chiral, this oxidation can result in a mixture of diastereomers (e.g., cis and trans isomers). smolecule.comresearchgate.net Current research has demonstrated stereoselectivity in the metabolic formation of these oxides; for instance, human flavin-containing monooxygenase 3 (FMO3) exclusively produces the trans-(S)-nicotine N-1'-oxide from (S)-nicotine. nih.gov This biological specificity highlights the need for synthetic methods that can replicate or control this stereoselectivity in the lab.

Future research will likely focus on developing novel, highly stereoselective synthetic routes to access individual enantiomers and diastereomers of nicotine 1-oxide in high purity. This moves beyond simple racemic preparations to targeted synthesis. Key areas of development are expected to include:

Chiral Catalysts: Employing chiral catalysts or reagents that can direct the oxidation of the nitrogen atom on the pyrrolidine (B122466) ring of a specific nicotine enantiomer to selectively produce one diastereomer over another.

Enzyme-Mimicking Systems: Designing synthetic catalysts that mimic the active sites of enzymes like FMOs to achieve high stereoselectivity under laboratory conditions.

Asymmetric Synthesis from Precursors: Developing multi-step synthetic pathways starting from achiral or simpler chiral precursors to build the desired stereoisomer of nicotine 1-oxide from the ground up, offering greater control than direct oxidation. bris.ac.ukmdpi.com

The ability to produce specific, pure stereoisomers is critical for accurately studying their individual biochemical activities and metabolic fates.

| Synthetic Approach | Objective | Potential Advantage |

| Chiral Catalysis | Selective oxidation of a specific nicotine enantiomer. | High diastereomeric excess in a single step. |

| Biomimetic Systems | Mimic enzymatic stereoselectivity (e.g., FMO). | Potentially high specificity and milder reaction conditions. |

| Asymmetric Synthesis | Build the molecule from simpler, non-racemic precursors. | Absolute control over the final stereochemistry. |

Integration of Multi-Omics Approaches in Biochemical Studies

Understanding the full biological impact of rac-Nicotine 1-Oxide requires a systems-level approach. While it is known as a primary metabolite of nicotine, its specific interactions with cellular pathways are not fully elucidated. hmdb.ca The integration of "multi-omics" — genomics, transcriptomics, proteomics, and metabolomics — offers a powerful strategy to map the biochemical footprint of this compound.

Future research will likely move beyond studying single endpoints to applying a combination of omics technologies. For example, studies may investigate how exposure to specific stereoisomers of nicotine 1-oxide alters the cellular environment. This could involve:

Transcriptomics: Using RNA-sequencing to identify which genes are turned on or off in cells (e.g., liver or lung cells) upon exposure, revealing the cellular response at the genetic level. mdpi.com

Proteomics: Analyzing changes in protein expression to understand how the compound affects cellular machinery, such as enzymes involved in metabolism or stress responses. mdpi.comnih.gov

Metabolomics: Profiling the full spectrum of small-molecule metabolites in a biological sample to see how nicotine 1-oxide perturbs metabolic networks, potentially identifying new downstream metabolites or affected pathways. nih.gov

By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action, identify novel biomarkers of exposure, and better understand its role in the broader context of nicotine metabolism and toxicology. mdpi.comnih.gov

| Omics Field | Information Gained | Application to rac-Nicotine 1-Oxide Research |

| Transcriptomics | Gene expression changes (RNA levels). | Identifying regulatory pathways affected by the compound. |

| Proteomics | Protein expression and modification changes. | Understanding effects on cellular enzymes and structural proteins. |

| Metabolomics | Changes in small-molecule metabolite profiles. | Mapping its metabolic fate and impact on cellular biochemistry. |

Advancements in Automated Chiral Separation and Quantification

Given that rac-Nicotine 1-Oxide is a mixture of stereoisomers, a critical area of future development is the technology for their separation and measurement. Current methods using high-performance liquid chromatography (HPLC) with chiral columns can separate nicotine-related compounds, but there is a drive towards faster, more efficient, and fully automated systems. sielc.comnih.gov

Future advancements are anticipated in several key areas:

Ultra-Fast Chiral Chromatography: The development and refinement of chiral separation techniques that can resolve all stereoisomers of nicotine 1-oxide in seconds, rather than many minutes, will enable high-throughput analysis. jascoinc.com

Integrated Automated Systems: Combining automated sample preparation with chiral liquid chromatography and mass spectrometry (LC-MS) will create seamless "sample-to-result" workflows. This reduces human error and is essential for processing large numbers of samples in metabolic or environmental studies.

Novel Chiral Selectors: Research into new chiral stationary phases for HPLC columns, such as modified macrocyclic glycopeptides, will continue to improve the resolution and selectivity for nicotine metabolites and related compounds. nih.gov

Green Chromatography: An increasing focus on environmentally friendly methods will push the adoption of techniques like supercritical fluid chromatography (SFC), which uses compressed fluids like CO2 as the mobile phase, reducing solvent waste. jascoinc.com

These technological leaps will be crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of individual stereoisomers in real-time.

Enhanced Computational Predictions for Chemical Reactivity and Environmental Behavior

Computational chemistry provides powerful tools to predict the properties and fate of molecules without conducting laborious experiments. For rac-Nicotine 1-Oxide, these methods can offer significant insights into its chemical stability, reactivity, and environmental interactions.

Future research will leverage enhanced computational models to predict:

Chemical Reactivity: Using quantum chemical calculations to model reaction pathways, such as its potential for further oxidation or reduction in biological systems. researchgate.net These models can predict which parts of the molecule are most likely to react and the energy barriers for those reactions.

Environmental Fate: Simulating how nicotine 1-oxide interacts with environmental components. For example, models can predict its adsorption onto atmospheric particles or surfaces and its degradation through reactions with atmospheric oxidants like ozone or hydroxyl radicals. researchgate.netescholarship.org

Toxicity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of the different stereoisomers based on their molecular structure and physicochemical properties. mdpi.com This can help prioritize which isomers warrant more intensive toxicological testing.

Systemic Translocation: Combining Computational Fluid-Particle Dynamics (CFPD) with Physiologically Based Toxicokinetic (PBTK) models to predict how the compound is absorbed, distributed, and cleared within the human body. nih.gov

| Computational Method | Predicted Property | Relevance to rac-Nicotine 1-Oxide |

| Quantum Chemistry | Reaction mechanisms and energy barriers. | Understanding its metabolic stability and chemical reactivity. |

| Molecular Dynamics | Interaction with surfaces and particles. | Predicting its environmental distribution and fate. |

| QSAR Models | Correlation of structure with toxicity. | Assessing potential biological hazards of different isomers. |

| CFPD-PBTK Models | Absorption, distribution, and clearance in the body. | Simulating its behavior after exposure. |

Q & A

Q. Q. How should researchers document synthetic and analytical protocols for rac-Nicotine 1-Oxide to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report reaction conditions (solvent, catalysts, molar ratios), purification steps (Rf values, column dimensions), and spectral data (NMR shifts, MS ionization parameters). Deposit raw chromatograms and computational workflows in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.